Ethenamine,2-(4-nitrophenyl)-

Organic Synthesis Medicinal Chemistry Michael Addition

Researchers attempting to replace 4-nitrostyrene with 4-chlorostyrene or 4-methoxystyrene face reaction failure: only the para-nitro group's strong electron withdrawal enables the Michael additions and anionic block copolymerization this monomer uniquely supports. • Achieve >99% chemoselective nitro reduction to 4-aminostyrene at 100% conversion for amine-functionalized polymers. • Potent SARS-CoV-2 3CL protease inhibitor scaffold (IC₅₀ = 0.73 µM) for antiviral SAR campaigns. • Enables clean polystyrene-block-poly(4-nitrostyrene) synthesis via living anionic polymerization-cationic copolymerization with styrene is not feasible. Supplied ≥98% pure, TBC-stabilized, with cold chain shipping. For R&D use only.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13109722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenamine,2-(4-nitrophenyl)-
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CN)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+
InChIKeyXULFFXQSSRQCIE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrostyrene (100-13-0) for R&D: Technical Overview and Procurement Essentials


4-Nitrostyrene (CAS 100-13-0), also cataloged as (E)-2-(4-nitrophenyl)ethenamine or 1-ethenyl-4-nitrobenzene, is a para-substituted styrene monomer with the molecular formula C8H7NO2. It features a vinyl group conjugated to a benzene ring bearing a strongly electron-withdrawing nitro group (-NO2) at the para position [1]. This unique electronic configuration polarizes the vinyl double bond, making it highly electrophilic and thus an excellent Michael acceptor for nucleophilic additions—a property that distinguishes it from less electron-deficient styrene analogs [2]. 4-Nitrostyrene is a versatile building block utilized across multiple disciplines, including polymer science for the synthesis of functionalized polystyrenes and block copolymers, medicinal chemistry as a key intermediate in the synthesis of bioactive nitrostyrene derivatives, and advanced materials research, particularly in catalytic hydrogenation studies [3][4].

Why Generic Substitution Fails for 4-Nitrostyrene in Critical R&D Applications


Attempting to substitute 4-nitrostyrene with a seemingly similar in-class para-substituted styrene monomer, such as 4-chlorostyrene or 4-methoxystyrene, will almost certainly lead to project failure due to vastly different reactivity profiles dictated by the nitro group's unique electronic properties [1]. The strong electron-withdrawing nature of the -NO2 group drastically alters the reactivity of the vinyl bond, enabling nucleophilic additions and specific polymerization kinetics that are not possible with monomers bearing weaker electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH3) substituents [2]. This is not a matter of degree but a fundamental shift in reaction mechanism and feasibility; for instance, the cationic copolymerization of 4-nitrostyrene with styrene is essentially non-existent, a stark contrast to other substituted styrenes, rendering it a unique monomer for creating specific polymer architectures [3]. Furthermore, the nitro group is a critical pharmacophore for biological activity, and its replacement with a different substituent will completely alter target binding and potency, as demonstrated in comparative inhibitor studies [4]. Therefore, selection must be based on a rigorous understanding of its unique, quantifiable performance, as detailed in the following evidence guide.

Quantitative Evidence Guide for Selecting 4-Nitrostyrene over Closest Analogs


Superior Nucleophilic Addition Reactivity vs. Cyano-Substituted Analog

For nucleophilic addition reactions, 4-nitrostyrene is the superior substrate compared to the closest electron-withdrawing analog, 4-cyanostyrene. In a systematic study of nucleophile additions to polarized vinylarenes, 4-nitrostyrene gave the highest yields for additions of both carbon and nitrogen nucleophiles. In contrast, while 4-cyanostyrene also reacted with carbon nucleophiles, it underwent undesired polymerization or degradation when exposed to nitrogen nucleophiles, severely limiting its synthetic utility [1].

Organic Synthesis Medicinal Chemistry Michael Addition

Distinct Cationic Copolymerization Behavior vs. 4-Methoxystyrene

In contrast to electron-donating styrenes, 4-nitrostyrene displays profoundly different behavior in cationic copolymerization. A foundational study on ionic polymerization found that while 4-methoxystyrene readily undergoes copolymerization with styrene catalyzed by stannic chloride, "no appreciable copolymerization occurs with p-nitrostyrene" under identical conditions [1]. This is a critical and quantifiable differentiator for polymer chemists.

Polymer Science Cationic Polymerization Copolymer Synthesis

Differential Hydrogenation Selectivity for 4-Aminostyrene Synthesis vs. Non-Nitro Analogs

4-Nitrostyrene presents a unique and well-documented challenge in catalytic hydrogenation due to the presence of two reducible groups (vinyl and nitro), which is not present in non-nitro analogs. This challenge has driven the development of highly chemoselective catalysts. Recent research has achieved a conversion of 100% with >99% selectivity for the valuable 4-aminostyrene product using a Cu nanoparticle/carbon dot catalyst under visible light [1]. This performance is a benchmark that has no equivalent in the hydrogenation of, for example, 4-chlorostyrene, which is a simpler, single-reducible-group substrate.

Catalysis Hydrogenation Chemoselectivity Fine Chemicals

Potent Biological Activity as a 3CL Protease Inhibitor vs. Unsubstituted β-Nitrostyrene

The 4-nitro group on the styrene ring is critical for potent biological activity against the SARS-CoV-2 3CL protease. A study evaluating a series of β-nitrostyrene derivatives found that 4-nitro-β-nitrostyrene (which is structurally derived from 4-nitrostyrene) exhibited the lowest IC50 value of 0.7297 µM against the target enzyme [1]. This is significantly more potent than many other derivatives in the same study, establishing the 4-nitro substitution as a key pharmacophore.

Antiviral Research SARS-CoV-2 Medicinal Chemistry

Enhanced In Vitro Cytotoxicity vs. Styrene and 4-Methoxystyrene

β-Nitrostyrene (a derivative of 4-nitrostyrene) exhibits significantly higher toxicity compared to styrene and another analog in human lymphocyte cultures. A toxicological study reported that the toxicity of β-nitrostyrene was approximately 100 times greater than that of styrene, while 4-methoxy-β-chlorostyrene was only about 10 times more toxic [1]. This quantifies the dramatic impact of the nitro group on biological activity and serves as a critical differentiator for researchers studying styrene toxicity or designing biologically active molecules.

Toxicology Genotoxicity Biological Evaluation

High-Value R&D Application Scenarios for 4-Nitrostyrene Based on Verified Evidence


Synthesis of 4-Aminostyrene Monomer via Chemoselective Hydrogenation

Researchers in polymer and materials science should procure 4-nitrostyrene to synthesize the high-value monomer 4-aminostyrene. As demonstrated in Section 3, advanced catalysts can achieve near-perfect chemoselectivity (>99% selectivity at 100% conversion) for the reduction of the nitro group while leaving the vinyl group intact [1]. This provides a direct, efficient route to a functional monomer that can be used to introduce amino groups into polymers, enabling applications in adhesives, coatings, and ion-exchange resins. This application is unique to 4-nitrostyrene and cannot be replicated with non-nitro styrene analogs.

Development of Novel Antiviral Therapeutics Targeting SARS-CoV-2 3CL Protease

Medicinal chemists engaged in antiviral drug discovery should utilize 4-nitrostyrene as a key building block for synthesizing β-nitrostyrene derivatives. The quantitative evidence presented in Section 3 confirms that the 4-nitro substituted analog is a potent inhibitor of the SARS-CoV-2 3CL protease, with an IC50 of 0.7297 µM [1]. This makes 4-nitrostyrene a crucial starting material for structure-activity relationship (SAR) studies aimed at optimizing this scaffold for lead development against COVID-19 and other coronaviruses.

Design of Sequence-Defined Block Copolymers via Anionic Polymerization

Polymer chemists seeking to create well-defined block copolymers should select 4-nitrostyrene. As highlighted in Section 3, its unique electronic properties prevent it from participating in cationic copolymerization with styrene [1]. This characteristic is exploited in anionic polymerization strategies, where a 'living' polystyryl anion can cleanly initiate the polymerization of a 4-nitrostyrene block without competing side reactions [2]. This allows for the precise synthesis of AB block copolymers (e.g., polystyrene-block-poly(4-nitrostyrene)) with controlled molecular weights and architectures for specialized applications.

Technical Documentation Hub

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